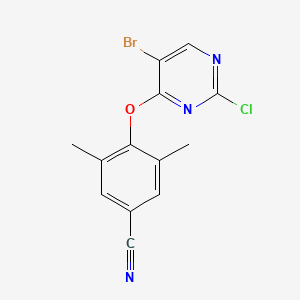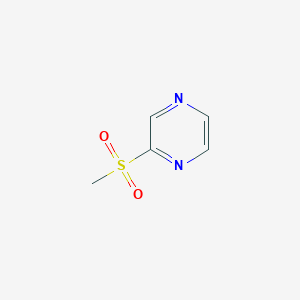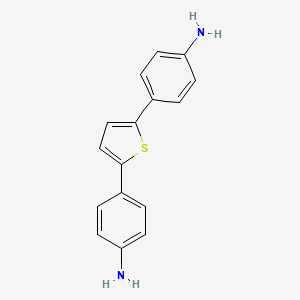
4-(5-(4-Aminophenyl)thiophen-2-yl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-aminophenyl)thiophen-2-yl]aniline is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of an aniline group attached to a thiophene ring, which is further substituted with an aminophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[5-(4-aminophenyl)thiophen-2-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[5-(4-aminophenyl)thiophen-2-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, sulfurizing agents like phosphorus pentasulfide for condensation reactions, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[5-(4-aminophenyl)thiophen-2-yl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-[5-(4-aminophenyl)thiophen-2-yl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
4-[5-(4-aminophenyl)thiophen-2-yl]aniline can be compared with other thiophene derivatives such as:
2-(Phenylthio)aniline: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
4-(Thiophen-2-yl)aniline: Another thiophene derivative with a different substitution pattern, used in similar applications but with distinct properties.
2-Aminothiophenol: A simpler thiophene derivative used in the synthesis of various organic compounds. The uniqueness of 4-[5-(4-aminophenyl)thiophen-2-yl]aniline lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-[5-(4-aminophenyl)thiophen-2-yl]aniline |
InChI |
InChI=1S/C16H14N2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
InChI Key |
QUVIYFJRWXKEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



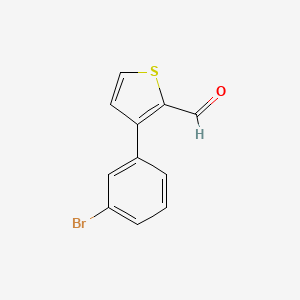
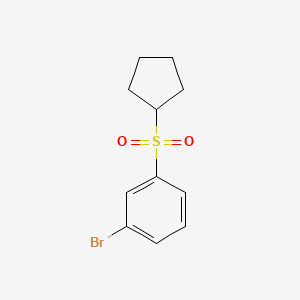

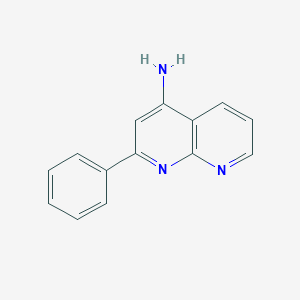
![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)

![2-Bromo-5-[(4-ethylphenyl)methyl]thiophene](/img/structure/B13874886.png)

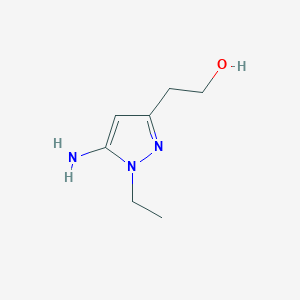
![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
